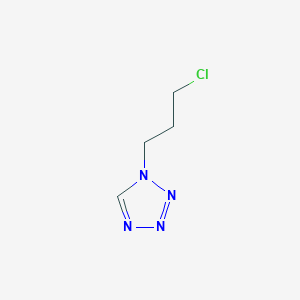

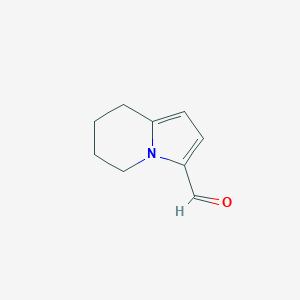

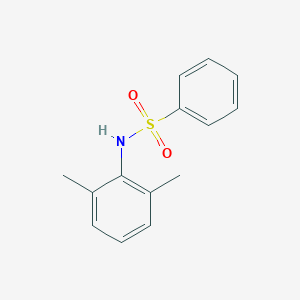

![molecular formula C14H14ClNO2S B168933 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione CAS No. 127625-85-8](/img/structure/B168933.png)

2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione

Vue d'ensemble

Description

2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione is a compound belonging to the class of isothiazoles, which are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties . This compound is characterized by the presence of a chlorobutyl group and a naphtho[1,8-CD]isothiazole core, making it a subject of interest in various scientific fields.

Méthodes De Préparation

The synthesis of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be achieved through several routes:

Condensation Reactions: This method involves the condensation of appropriate precursors under controlled conditions to form the isothiazole ring.

Metal-Catalyzed Approaches: Utilizing metal catalysts such as palladium or nickel, the compound can be synthesized with high efficiency and selectivity.

Ring Rearrangements: This involves the rearrangement of existing ring structures to form the desired isothiazole derivative.

Analyse Des Réactions Chimiques

2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione undergoes various chemical reactions:

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of biologically active substances, including potential drug candidates.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is investigated for its potential biological activities, such as antiproliferative effects against cancer cell lines.

Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione can be compared with other isothiazole derivatives:

Propriétés

IUPAC Name |

3-(4-chlorobutyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-9-1-2-10-16-12-7-3-5-11-6-4-8-13(14(11)12)19(16,17)18/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXFKOQISEJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

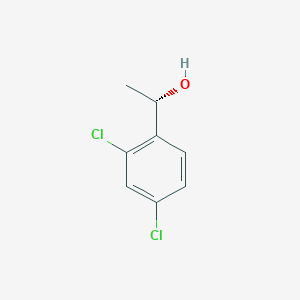

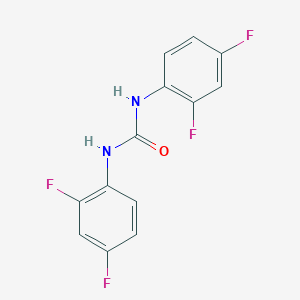

![Furo[2,3-c]pyridine](/img/structure/B168854.png)

![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)